![molecular formula C9H10IN2Na3O12P2 B1139264 MRS 2693 trisodium salt CAS No. 911391-37-2](/img/new.no-structure.jpg)
MRS 2693 trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MRS 2693 trisodium salt involves the iodination of uridine derivatives followed by phosphorylation. The key steps include:
Iodination: Uridine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the uridine ring.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk Iodination: Large quantities of uridine are iodinated using industrial-scale reactors.
Phosphorylation: The iodinated product is then phosphorylated in large batches using automated systems to ensure consistency and purity.
化学反应分析
Types of Reactions
MRS 2693 trisodium salt primarily undergoes:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Phosphorylation/Dephosphorylation: The diphosphate group can be modified or removed under enzymatic or chemical conditions.
Common Reagents and Conditions
Oxidizing Agents: Used in the iodination step.
Phosphorylating Agents: Such as POCl3 or PCl3 for phosphorylation.
Nucleophiles: For substitution reactions.
Major Products
Substituted Uridine Derivatives: Resulting from substitution reactions.
Monophosphate or Triphosphate Esters: From phosphorylation or dephosphorylation reactions.
科学研究应用
MRS 2693 exhibits a high potency as a P2Y6 receptor agonist, with an effective concentration (EC50) of 0.015 μM at the human P2Y6 receptor. Unlike other P2Y receptor agonists, MRS 2693 shows no activity at other P2Y subtypes, making it a valuable tool for studying specific biological pathways mediated by the P2Y6 receptor. The activation of this receptor has been linked to several physiological processes, including cytoprotection during ischemia/reperfusion injury .
Scientific Research Applications
- Cytoprotection in Ischemia/Reperfusion Injury
- Monocyte Differentiation and Autophagy
- Infection Control
- Smooth Muscle Contractility
Case Studies and Research Findings
Study | Findings | Reference |
---|---|---|
Mamedova et al. (2008) | Demonstrated attenuation of apoptosis in skeletal muscle during ischemia/reperfusion injury using MRS 2693 | Pharmacol.Res., 58:232 |
Obba et al. (2015) | Identified the role of P2Y6 activation in autophagy during monocyte differentiation | Neuropharmacology, 11:1114 |
Moreira-Souza et al. (2015) | Showed that P2Y6 activation controls Toxoplasma gondii infection in macrophages | PLoS One, 10:e0133502 |
Yu et al. (2013) | Found that extracellular UDP enhances bladder smooth muscle contractility via P2Y6 | FASEB J, 27:1895 |
作用机制
MRS 2693 trisodium salt exerts its effects by selectively activating the P2Y6 receptor. This activation leads to:
Reduction of NF-kappaB Activation: Decreasing inflammation.
Activation of ERK1/2 Pathway: Promoting cell survival and cytoprotection
相似化合物的比较
Similar Compounds
5-Iodo-UDP: Another selective P2Y6 agonist with similar biological activities.
MRS 2578: A P2Y6 receptor antagonist used for comparative studies.
Uniqueness
MRS 2693 trisodium salt is unique due to its high selectivity for the P2Y6 receptor and its potent cytoprotective effects, making it a valuable tool in both research and potential therapeutic applications .
属性
CAS 编号 |
911391-37-2 |
---|---|
分子式 |
C9H10IN2Na3O12P2 |
分子量 |
596 |
同义词 |
sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(((hydroxy(phosphonatooxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-olate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。